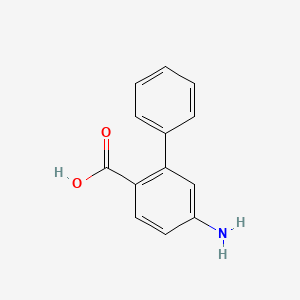

5-Amino-biphenyl-2-carboxylic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-amino-2-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c14-10-6-7-11(13(15)16)12(8-10)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDPVECKHWIOFNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80631270 | |

| Record name | 5-Amino[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

754166-77-3 | |

| Record name | 5-Amino[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 754166-77-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature and Advanced Structural Characterization of 5 Amino Biphenyl 2 Carboxylic Acid

Spectroscopic Elucidation of Molecular Structure

Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Photophysical Properties

The photophysical properties of 5-Amino-biphenyl-2-carboxylic acid, which arise from the electronic transitions within the molecule, are dictated by its distinct structure comprising a biphenyl (B1667301) core substituted with both an electron-donating amino group (-NH₂) and an electron-withdrawing carboxylic acid group (-COOH). While specific experimental spectra for this compound are not extensively documented in publicly available literature, its behavior can be inferred from studies on related aminobiphenyl derivatives.

Donor-acceptor substituted biphenyl compounds are known for their potential to exhibit intramolecular charge transfer (ICT) upon photoexcitation. duke.edu In this molecule, the amino group acts as the donor and the carboxylic acid group, along with the phenyl ring it is attached to, acts as the acceptor. The electronic absorption spectrum, typically measured by UV-Vis spectroscopy, is expected to show characteristic bands corresponding to π-π* transitions within the aromatic rings. The presence of the amino and carboxyl substituents can cause a shift in these absorption bands compared to unsubstituted biphenyl.

The emission properties, studied through fluorescence spectroscopy, are particularly sensitive to the molecular environment and conformation. For many aminobiphenyls, the fluorescence quantum yield and the position of the emission maximum are strongly influenced by solvent polarity and pH. nih.gov Studies on 2-, 3-, and 4-aminobiphenyl (B23562) have shown that these compounds can exhibit excited-state ionization, a process that can significantly alter their fluorescence characteristics. nih.gov In aprotic solvents, some amino-substituted biphenyls can exhibit bright fluorescence, whereas this emission can be quenched in the presence of water or other protic solvents. This behavior is often linked to the formation of a non-emissive, twisted intramolecular charge transfer (TICT) state, which is stabilized in polar solvents.

Table 1: Expected Photophysical Characteristics of this compound This table is based on the general properties of amino-biphenyl derivatives, as specific experimental data for the target compound is not readily available.

| Property | Expected Characteristic | Rationale |

|---|---|---|

| Absorption | π-π* transitions in the UV region. | Characteristic of the biphenyl aromatic system. |

| Emission | Potential for fluorescence based on ICT. | Due to the donor (amino) and acceptor (carboxyl) groups. |

| Solvatochromism | Emission wavelength likely sensitive to solvent polarity. | Stabilization of the ICT excited state in polar solvents. |

| pH Sensitivity | Fluorescence properties may change with pH. | Protonation of the amino group or deprotonation of the carboxylic acid can alter electronic properties. |

Solid-State Structural Investigations

The three-dimensional arrangement of molecules in the crystalline state provides fundamental insights into intermolecular interactions and conformational preferences.

Single-Crystal X-ray Diffraction for Atomic Arrangement and Crystal Packing

As of this writing, a specific single-crystal X-ray diffraction structure for this compound has not been deposited in public crystallographic databases. Therefore, a definitive analysis of its crystal system, space group, and unit cell dimensions is not possible.

Conformational Analysis in the Solid State (e.g., Dihedral Angles)

A key conformational feature of biphenyl derivatives is the torsional or dihedral angle between the planes of the two phenyl rings. This angle is a result of the balance between two opposing effects: steric hindrance between the ortho-hydrogens on adjacent rings, which favors a twisted conformation, and π-conjugation across the inter-ring bond, which favors a planar conformation.

In the absence of a crystal structure for this compound, we can refer to computational studies and experimental data for the parent biphenyl molecule. In the gas phase, biphenyl has a dihedral angle of approximately 44°. nih.gov In the solid state, this angle can vary significantly due to crystal packing forces. For unsubstituted biphenyl, the molecules are planar in the crystalline state (dihedral angle of 0°), as the intermolecular forces overcome the steric strain of the planar conformation. However, for substituted biphenyls, the solid-state dihedral angle can be non-zero. The precise angle for this compound would be determined by the interplay of intramolecular steric effects from the substituents and the intermolecular hydrogen bonding and van der Waals interactions within the crystal lattice.

Table 2: Conformational Data for Biphenyl (Reference Compound) This data is for the parent compound, biphenyl, and serves as a reference point in the absence of specific data for this compound.

| Parameter | Gas Phase (Electron Diffraction) | Solid State (X-ray Diffraction) | Computational (MP2) |

|---|

| Inter-ring Dihedral Angle | ~44° | 0° (due to packing) | ~43.4° nih.gov |

Advanced Synthetic Methodologies and Chemical Transformations

Total Synthesis Approaches for 5-Amino-biphenyl-2-carboxylic Acid

The synthesis of this compound and its derivatives often involves multi-step processes where the optimization of each step is critical for the final product's purity and yield. For instance, the synthesis of its methyl ester, methyl 5-amino[1,1'-biphenyl]-2-carboxylate, has been reported with a purity of 96%. sigmaaldrich.com The process conditions, such as temperature, solvent, and catalyst, are meticulously controlled to maximize the output. Research into related aminobiphenyl compounds has highlighted the importance of catalyst choice and reaction conditions in achieving high yields, with some scaled-up industrial processes reporting yields as high as 95%. wikipedia.org

Table 1: Reported Purity and Yields for this compound and Related Compounds

| Compound | Reported Purity/Yield | Reference |

| Methyl 5-amino[1,1'-biphenyl]-2-carboxylate | 96% purity | sigmaaldrich.com |

| CI-1034 (related biphenyl (B1667301) compound) | 95% yield (80 kg scale) | wikipedia.org |

To enhance synthetic efficiency, one-pot procedures are highly desirable as they reduce the need for intermediate purification steps, saving time and resources. mdpi.comrsc.org While specific one-pot syntheses for this compound are not extensively detailed in the provided results, the development of one-pot methods for structurally similar compounds, such as benzimidazoles from carboxylic acids, showcases the potential of this approach. rsc.orgresearchgate.net These methods often involve the in-situ generation of reactive intermediates that proceed to the final product without isolation. rsc.org For example, a one-pot, two-step synthesis of 5-alkoxy-5H-chromeno[2,3-b]pyridines has been developed, which avoids the formation of byproducts by carefully controlling the reaction sequence. mdpi.com Similarly, efficient one-pot syntheses of various heterocyclic compounds from carboxylic acids have been reported, demonstrating the broad applicability of this strategy. rsc.orgresearchgate.netnih.gov

Catalytic Strategies in Biphenyl Carboxylic Acid Synthesis

Catalysis, particularly using transition metals, plays a pivotal role in the synthesis of biphenyl frameworks.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for synthesizing biaryl compounds like this compound. wikipedia.orglibretexts.org This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base. wikipedia.orglibretexts.org The versatility of the Suzuki-Miyaura reaction allows for the coupling of a wide range of substrates, and it has become a cornerstone in pharmaceutical and fine chemical synthesis. jocpr.com

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice of palladium catalyst, ligands, and reaction conditions is crucial for the success of the coupling. libretexts.orgorganic-chemistry.org For instance, catalysts like Pd(OAc)₂ combined with bulky, electron-rich phosphine (B1218219) ligands such as PCy₃ or P(t-Bu)₃ have been shown to be effective for a diverse array of aryl and vinyl triflates and halides. organic-chemistry.org The development of highly active and versatile palladacycle precatalysts has further expanded the scope of Suzuki-Miyaura coupling to include deactivated substrates. organic-chemistry.org

While palladium catalysis is dominant, other transition metals have also been explored for the synthesis of biphenyl compounds. The Hiyama cross-coupling reaction, which utilizes organosilanes and a palladium catalyst, is another effective method for constructing C-C bonds in biaryl synthesis. mdpi.com This reaction offers an alternative to boronic acids and has been successfully applied to the synthesis of various biaryl derivatives. mdpi.com Research has also explored metal-free arylation reactions as a more sustainable alternative to transition metal-catalyzed processes. researchgate.net

Derivatization and Functionalization Reactions

The amino and carboxylic acid groups of this compound provide reactive handles for a variety of derivatization and functionalization reactions. These modifications are essential for tuning the molecule's properties and for its incorporation into larger, more complex structures.

The carboxylic acid moiety can be converted into esters, amides, or other derivatives through standard organic transformations. thermofisher.comsketchy.comjackwestin.com For example, esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. jackwestin.com Amide formation can be accomplished by coupling with an amine, often using activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to facilitate the reaction. thermofisher.comjackwestin.com

The amino group is also a site for extensive functionalization. It can undergo N-arylation reactions, such as the Buchwald-Hartwig amination, to form more complex diarylamines. acs.org This palladium-catalyzed cross-coupling reaction has become a powerful tool for forming C-N bonds. acs.org Additionally, the amino group can be acylated or alkylated to introduce a wide range of functional groups. The derivatization of amino acids and peptides is a well-established field, and similar strategies can be applied to this compound. mdpi.comnih.govnih.gov For instance, the amino group can be protected, and the carboxylic acid can be activated for coupling, or vice versa, allowing for selective modification of the molecule. nih.gov

Chemical Modifications of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modification, often to protect it during other reactions or to create derivatives with altered properties. orgoreview.com Key transformations include esterification and amide formation.

Esterification: The carboxylic acid can be converted to an ester by reacting it with an alcohol in the presence of an acid catalyst. orgoreview.com This reaction is often performed to protect the carboxyl group. orgoreview.com For instance, methyl and ethyl esters are common derivatives used for this purpose. orgoreview.com The methyl ester of this compound, specifically methyl 5-amino-[1,1'-biphenyl]-2-carboxylate, is a known derivative. sigmaaldrich.comchemscene.com Benzyl (B1604629) esters are also utilized and can be subsequently removed by hydrogenolysis. orgoreview.com

Amide Formation: The reaction of the carboxylic acid with an amine yields an amide. chempep.com This transformation is fundamental in chemistry and biology, as it forms the peptide bonds that link amino acids. chempep.com This reaction can be used to couple this compound with various amines or amino acid esters, creating more complex molecules. The stability of the resulting amide bond is a key feature, as amides are generally unreactive under physiological conditions due to resonance stabilization. chempep.com

Table 1: Reactions at the Carboxylic Acid Moiety

| Reaction | Reactant | Reagents | Product Type |

|---|---|---|---|

| Esterification | This compound | Alcohol (e.g., Methanol), Acid Catalyst | Ester |

| Amide Formation | This compound | Amine, Coupling Agent | Amide |

Reactions at the Amino Group

The amino group on the biphenyl ring is a versatile nucleophile and can undergo several important chemical reactions, including acylation and reactions with nitrous acid. orgoreview.comresearchgate.net

Acylation: The amino group readily reacts with acylating agents like acid chlorides or anhydrides to form amides. orgoreview.com This reaction is frequently used to install a protecting group on the amine to prevent it from participating in unwanted side reactions during subsequent synthetic steps. orgoreview.comresearchgate.net Common acylating agents include acetic anhydride (B1165640) and benzyl chloroformate, the latter forming a carbamate (B1207046) ester that is useful in peptide synthesis. orgoreview.com

Reaction with Nitrous Acid: Primary aromatic amines, such as the one in this compound, react with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt. libretexts.org This intermediate is highly valuable in synthesis as the diazonium group can be replaced by a wide variety of other functional groups through reactions like the Sandmeyer reaction, allowing for the introduction of halides, cyano groups, or hydroxyl groups.

Table 2: Reactions at the Amino Group

| Reaction | Reagent | Intermediate/Product Type | Significance |

|---|---|---|---|

| Acylation | Acetic Anhydride / Benzyl Chloroformate | Amide / Carbamate | Protection of the amino group. orgoreview.com |

| Diazotization | Nitrous Acid (HONO) | Diazonium Salt | Versatile intermediate for further functionalization. libretexts.org |

Regioselective Functionalization of the Biphenyl Core

Beyond modifications of the existing functional groups, the biphenyl scaffold itself can be functionalized. The position of new substituents added via electrophilic aromatic substitution is directed by the activating and deactivating effects of the amino and carboxylic acid groups already present on the ring.

The amino group is a powerful activating group and an ortho, para-director. This means it strongly encourages the addition of electrophiles to the positions ortho (C4, C6) and para (C2, which is already substituted) to it. Conversely, the carboxylic acid group is a deactivating group and a meta-director, disfavoring substitution on its own ring and directing incoming groups to the C3 and C5 positions relative to itself.

Given the strong activating nature of the amino group, electrophilic substitution reactions such as nitration, halogenation, or sulfonation would be expected to occur preferentially on the amine-bearing ring. The most likely positions for functionalization are C4 and C6, which are ortho to the strongly directing amino group.

Table 3: Directing Effects for Regioselective Functionalization

| Functional Group | Ring Position | Electronic Effect | Directing Influence | Predicted Substitution Sites |

|---|---|---|---|---|

| Amino (-NH₂) | C5 | Activating | ortho, para | C4, C6 |

| Carboxylic Acid (-COOH) | C2 | Deactivating | meta | C3' (on other ring), C5' (on other ring) |

Mechanistic Insights into Synthetic Pathways

The synthesis of the this compound backbone itself typically relies on cross-coupling reactions that form the key carbon-carbon bond between the two phenyl rings. The Suzuki coupling is a powerful and widely used method for this purpose.

A plausible synthetic route involves the palladium-catalyzed cross-coupling of a derivative of 2-halobenzoic acid with a derivative of 3-aminophenylboronic acid. The mechanism of the Suzuki coupling is a well-understood catalytic cycle involving a palladium(0) species.

The key steps are:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halobenzoic acid derivative, forming a Pd(II) complex.

Transmetalation: The aminophenyl group is transferred from the boronic acid (activated by a base) to the palladium center, displacing the halide and forming a new Pd(II) complex containing both aryl groups.

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated from the catalyst, forming the biphenyl C-C bond and regenerating the active Pd(0) catalyst, which can then enter another cycle.

This pathway is highly efficient and tolerant of a wide range of functional groups, making it a standard method for constructing biphenyl frameworks in medicinal and materials chemistry.

Theoretical and Computational Chemistry Studies of 5 Amino Biphenyl 2 Carboxylic Acid

Quantum Chemical Characterization of Molecular and Electronic Structures

Quantum chemical methods are employed to model the fundamental properties of a molecule. These calculations provide a static picture of the molecule's electron distribution, geometry, and energetic landscape.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the optimized geometry and electronic properties of molecules in their ground state. nih.govsns.it By applying DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), one can calculate the most stable three-dimensional arrangement of atoms in 5-Amino-biphenyl-2-carboxylic acid. This optimization minimizes the total energy of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.

The biphenyl (B1667301) core of the molecule is not perfectly planar due to steric hindrance, resulting in a specific dihedral angle between the two phenyl rings. The carboxylic acid and amino groups also adopt specific orientations relative to the phenyl ring to which they are attached. These geometric parameters are crucial for understanding the molecule's interactions with its environment. DFT also yields important electronic properties such as the total energy, dipole moment, and the distribution of atomic charges.

Interactive Table 1: Predicted Optimized Geometric Parameters for this compound using DFT

Note: This table presents illustrative data based on typical values for similar molecular structures as specific research findings for this compound are not publicly available.

| Parameter | Atoms Involved | Predicted Value |

| Bond Lengths (Å) | ||

| C-C (inter-ring) | Phenyl-C -C -Phenyl | 1.49 Å |

| C-N | Phenyl-C -N H₂ | 1.40 Å |

| C-C (carboxyl) | Phenyl-C -C OOH | 1.50 Å |

| C=O | -C =O | 1.22 Å |

| C-O | -C -O H | 1.35 Å |

| **Bond Angles (°) ** | ||

| C-C-C (inter-ring) | C -C -C (at ring junction) | 120.5° |

| C-C-N | Phenyl-C -C -N | 120.2° |

| C-C-C (carboxyl) | Phenyl-C -C -COOH | 121.0° |

| Dihedral Angle (°) | ||

| Phenyl-Phenyl | C -C -C -C (between rings) | 45.0° |

While DFT describes the ground state, Time-Dependent Density Functional Theory (TD-DFT) is used to investigate the electronic excited states. nih.gov This method is particularly valuable for simulating the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the intensity of these absorptions (oscillator strength).

For this compound, the main electronic transitions would likely involve π→π* transitions within the aromatic biphenyl system and n→π* transitions involving the lone pairs of the oxygen atoms in the carboxylic acid group and the nitrogen atom in the amino group. The calculated spectrum can be compared with experimental data to validate the computational model.

Interactive Table 2: Illustrative TD-DFT Results for Electronic Transitions of this compound

Note: This table presents hypothetical data to illustrate the output of a TD-DFT calculation.

| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 3.54 | 350 | 0.45 | HOMO → LUMO (π→π) |

| S₀ → S₂ | 4.13 | 300 | 0.12 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | 4.77 | 260 | 0.05 | n→π |

| S₀ → S₄ | 5.16 | 240 | 0.68 | HOMO-2 → LUMO (π→π) |

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netwikipedia.orglibretexts.org The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.

In this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the π-system of the attached phenyl ring. The LUMO is likely distributed over the electron-withdrawing carboxylic acid group and the other phenyl ring. This distribution helps predict the sites for electrophilic and nucleophilic attack.

Interactive Table 3: Predicted Frontier Molecular Orbital Properties for this compound

Note: This table contains representative values to demonstrate FMO analysis.

| Orbital | Energy (eV) | Description / Primary Localization |

| LUMO+1 | -0.95 | π* orbital on biphenyl system |

| LUMO | -1.80 | π orbital, primarily on the carboxylated phenyl ring* |

| HOMO | -5.65 | π orbital, primarily on the amino-substituted phenyl ring |

| HOMO-1 | -6.20 | π orbital on biphenyl system |

| HOMO-LUMO Gap | 3.85 | Indicates moderate chemical reactivity |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict sites for intermolecular interactions. semanticscholar.orgresearchgate.net The map displays regions of negative electrostatic potential (electron-rich, typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor, colored blue), which are favorable for nucleophilic attack. researchgate.net

For this compound, the MEP map would show strong negative potential around the oxygen atoms of the carboxyl group and the nitrogen atom of the amino group, due to their high electronegativity and lone pairs of electrons. A region of high positive potential would be located around the acidic proton of the carboxylic acid group, indicating its susceptibility to deprotonation. The aromatic rings would show moderately negative potential above and below the plane of the rings.

Interactive Table 4: Expected Molecular Electrostatic Potential (MEP) Regions and Their Significance

| Potential Region | Color on Map | Location on Molecule | Chemical Interpretation |

| Most Negative | Deep Red | Around the carbonyl oxygen (C=O ) of the carboxyl group. | Strongest site for electrophilic attack or hydrogen bond acceptance. |

| Negative | Red/Yellow | Around the hydroxyl oxygen (-O-H) and amino nitrogen (-NH₂). | Sites for electrophilic attack and hydrogen bonding. |

| Near Neutral | Green | Carbon skeleton of the biphenyl rings. | Regions of nonpolar character. |

| Positive | Blue | Around the acidic hydrogen of the carboxyl group (-COOH ). | Most likely site for deprotonation or nucleophilic attack. |

| Slightly Positive | Light Blue | Around the hydrogens of the amino group (-NH₂ ). | Potential hydrogen bond donor sites. |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized bonds and lone pairs, which align with the intuitive Lewis structure concept. uni-muenchen.dewisc.edu This method is excellent for analyzing intramolecular charge transfer and hyperconjugative interactions that contribute to molecular stability. By examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs, one can quantify the stabilization energy (E⁽²⁾). nih.govresearchgate.net

Key interactions in this compound would include the delocalization of the nitrogen lone pair (n) into the antibonding π* orbital of the adjacent phenyl ring (n → π*), and similar delocalizations from the oxygen lone pairs of the carboxyl group. These charge-transfer interactions stabilize the molecule and influence its geometry and reactivity.

Interactive Table 5: Illustrative NBO Second-Order Perturbation Analysis for this compound

Note: This table shows hypothetical but plausible intramolecular interactions and their stabilization energies.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E⁽²⁾ (kcal/mol) | Interaction Type |

| LP (1) N₅ | π* (C₃-C₄) | 45.5 | Lone pair delocalization into the phenyl ring. |

| LP (2) O₁₄ | π* (C₇-C₁₂) | 28.0 | Carboxyl oxygen lone pair delocalization. |

| π (C₁-C₆) | π* (C₇-C₁₂) | 5.2 | Inter-ring π-conjugation. |

| σ (C-H) | σ* (C-C) | 3.5 | Hyperconjugation. |

Advanced Molecular Simulations and Dynamics

While quantum chemical calculations provide a static view, advanced molecular simulations, such as ab initio molecular dynamics (MD), can model the dynamic behavior of this compound over time. nih.gov These simulations are particularly useful for studying the molecule in a solution, such as water.

MD simulations can track the movement of every atom in the system, providing insights into conformational flexibility, such as the rotation around the biphenyl C-C bond. Furthermore, they can be used to study dynamic processes like the proton transfer from the carboxylic acid group to a water molecule, offering a way to computationally estimate the pKa of the acid. nih.govscispace.com These simulations bridge the gap between the static quantum chemical picture and the dynamic behavior of the molecule in a real-world environment.

Conformational Dynamics and Flexibility Studies

The conformational landscape of this compound is primarily defined by the rotational freedom around the C-C single bond connecting the two phenyl rings. This rotation is subject to steric hindrance, particularly from the ortho-substituted carboxylic acid group.

Theoretical studies on biphenyl and its derivatives show that the molecule is generally not planar in the gas phase. The equilibrium torsional angle between the two rings is a balance between the stabilizing effects of π-conjugation (favoring planarity) and the destabilizing effects of steric repulsion between the ortho-substituents and hydrogen atoms. For unsubstituted biphenyl, the equilibrium torsional angle is approximately 44.4°. The presence of substituents significantly influences this angle. In this compound, the carboxylic acid group at the 2-position creates substantial steric hindrance, which would be expected to lead to a larger dihedral angle compared to unsubstituted biphenyl.

Computational modeling, such as Density Functional Theory (DFT), can be used to calculate the potential energy surface as a function of the dihedral angle. This analysis reveals the energy barriers to rotation and the relative populations of different conformers. While specific studies on the conformational dynamics of this compound are not prevalent in publicly available literature, the principles governing the flexibility of peptides and other amino acids provide a relevant framework. The flexibility is a key determinant for how the molecule might interact with biological targets, and this "chameleonic" character can be crucial for its function.

Table 1: Expected Conformational Parameters for Biphenyl Derivatives This table is illustrative, based on general principles of substituted biphenyls, as specific data for this compound is not readily available.

| Parameter | Unsubstituted Biphenyl | 2-Substituted Biphenyl (General) |

| Equilibrium Dihedral Angle (Gas Phase) | ~ 44.4° | > 45° |

| Rotational Barrier (0° Torsion) | ~ 6.0 kJ/mol | Higher |

| Rotational Barrier (90° Torsion) | ~ 6.5 kJ/mol | Lower |

Solvent Effects on Molecular Structure and Electronic Properties

The chemical environment, particularly the solvent, can significantly alter the structure and electronic properties of a molecule. For this compound, which possesses both an acidic (carboxylic acid) and a basic (amino) group, solvent effects are particularly important.

Computational methods, often using a Polarizable Continuum Model (PCM), can simulate the influence of different solvents. In polar solvents, it is expected that the charge separation within the molecule would increase, leading to a larger dipole moment. Furthermore, the possibility of forming zwitterionic species in polar protic solvents exists, where the carboxylic acid protonates the amino group. The solvent can also influence the conformational equilibrium. Polar solvents may stabilize more polar conformers, potentially altering the average dihedral angle between the phenyl rings.

Studies on related quinolone carboxylic acid derivatives have shown that a polar environment enhances the strength of intramolecular hydrogen bonds. This suggests that in this compound, the interaction between the carboxylic acid and the amino group could be modulated by the solvent. The electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and consequently the UV-Vis absorption spectrum, are also expected to be solvent-dependent (solvatochromism).

Table 2: Predicted Solvent Effects on this compound This table outlines expected trends based on theoretical principles, pending specific experimental or computational data.

| Solvent Polarity | Expected Change in Dipole Moment | Expected Conformational Shift | Potential for Zwitterion Formation |

| Non-polar (e.g., Hexane) | Lower | Favors less polar conformers | Low |

| Polar Aprotic (e.g., DMSO) | Higher | Favors more polar conformers | Moderate |

| Polar Protic (e.g., Water) | Highest | Favors more polar conformers | High |

Quantitative Structure-Property Relationship (QSPR) Methodologies

QSPR studies aim to build mathematical models that correlate the structural features of molecules with their physicochemical properties. These models are valuable for predicting the properties of new or untested compounds.

Development of Predictive Models for Chemical Properties

For a class of compounds like amino-biphenyl-carboxylic acids, a QSPR model could be developed to predict properties such as solubility, acidity (pKa), or even biological activity. The process involves several key steps:

Data Set Curation: A diverse set of molecules with known experimental values for the property of interest is compiled.

Descriptor Calculation: A wide range of numerical descriptors representing the constitutional, topological, geometrical, and electronic features of the molecules are calculated.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to create a mathematical equation linking the descriptors to the property.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability.

While no specific QSPR models for this compound are documented, the methodology is broadly applicable. For instance, a model could be trained on a series of substituted biphenyl carboxylic acids to predict their acidity.

Analysis of Structural Descriptors Influencing Chemical Behavior

The core of any QSPR model is the set of molecular descriptors that effectively capture the structural variations responsible for changes in a property. For this compound, several types of descriptors would be crucial for understanding its behavior.

Topological Descriptors: These describe the atomic connectivity, size, and shape of the molecule (e.g., molecular weight, Wiener index).

Electronic Descriptors: These quantify the electronic characteristics, such as partial charges on atoms, dipole moment, and HOMO/LUMO energies. The presence of the electron-donating amino group and the electron-withdrawing carboxylic acid group will strongly influence these descriptors.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can describe reactivity and intermolecular interactions (e.g., electrostatic potential).

Indicator Variables: These can be used to denote the presence or absence of specific structural features, like hydrogen bond donors and acceptors.

An analysis of which descriptors are most influential in a QSPR model can provide direct insight into the molecular features that govern a specific property. For example, a model for acidity might show a strong dependence on the partial charge on the carboxylic acid's hydroxyl hydrogen.

Table 3: Potentially Influential Structural Descriptors for this compound

| Descriptor Class | Specific Example | Potential Property Influence |

| Topological | Molecular Weight | Solubility, Lipophilicity |

| Electronic | Dipole Moment | Polarity, Intermolecular Forces |

| Quantum Chemical | HOMO/LUMO Energies | Reactivity, UV-Vis Absorption |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Solubility, Crystal Packing, Biological Interactions |

| Steric | Torsional Angle | Conformational Stability, Reactivity |

Theoretical Investigations of Intermolecular Interactions

Intermolecular interactions, particularly hydrogen bonding, are critical in determining the solid-state structure (crystal packing) and the interaction of this compound with other molecules.

Computational Analysis of Hydrogen Bonding Motifs

This compound has multiple functional groups capable of participating in hydrogen bonds: the carboxylic acid group (both a donor and an acceptor) and the amino group (a donor). Computational analysis can be used to identify and characterize the strength and geometry of these potential interactions.

Intramolecular Hydrogen Bonding: A hydrogen bond could potentially form between the carboxylic acid's hydroxyl group and the nitrogen of the amino group, or between an amino hydrogen and the carbonyl oxygen of the carboxylic acid. The feasibility of these interactions depends heavily on the molecule's conformation.

Intermolecular Hydrogen Bonding: In the solid state or in solution, intermolecular hydrogen bonds are expected to be dominant. A common motif for carboxylic acids is the formation of a cyclic dimer, where two molecules are held together by two strong hydrogen bonds between their carboxyl groups. The amino groups can also form hydrogen bonds with the carboxylic acid groups of neighboring molecules or with solvent molecules.

Computational methods like DFT, combined with theories such as Atoms in Molecules (AIM), can be used to analyze the electron density at the bond critical points of these hydrogen bonds, providing a quantitative measure of their strength. Studies on similar biphenyl-based amino acids and quinolone carboxylic acids have demonstrated the power of these methods in elucidating complex hydrogen bonding networks. These networks are fundamental to the material's properties and its potential for molecular recognition.

Table 4: Potential Hydrogen Bonding Interactions for this compound

| Interaction Type | Donor Group | Acceptor Group | Expected Significance |

| Intermolecular Dimer | Carboxylic Acid (-OH) | Carboxylic Acid (C=O) | High (Common for carboxylic acids) |

| Intermolecular Chain | Amino Group (-NH₂) | Carboxylic Acid (C=O) | High |

| Intermolecular Chain | Carboxylic Acid (-OH) | Amino Group (-NH₂) | High |

| Intramolecular | Carboxylic Acid (-OH) | Amino Group (-NH₂) | Dependent on conformational favorability |

Evaluation of Pi-Stacking Interactions in Molecular Aggregates

The aggregation behavior of molecules like this compound in the solid state is significantly influenced by non-covalent interactions, among which pi-stacking (π-π) interactions are of fundamental importance. These interactions occur between the aromatic rings of adjacent molecules and play a crucial role in determining the crystal packing, morphology, and physicochemical properties of the resulting molecular aggregates. Theoretical and computational chemistry provides powerful tools to investigate and quantify these weak, yet collectively significant, interactions.

Computational models, particularly those based on quantum mechanics, are employed to predict the strength and geometry of these interactions. Methods such as Density Functional Theory (DFT), often augmented with dispersion corrections (e.g., B97-D), and high-level ab initio calculations like Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)], are used to locate energy minima on the potential energy surface of molecular dimers and larger aggregates. researchgate.neted.ac.uk These calculations can determine the most stable arrangements of the molecules, whether they are parallel-displaced, T-shaped, or twisted, and provide precise interaction energies.

A key aspect of the analysis involves understanding how substituents on the aromatic rings—in this case, the amino (-NH₂) and carboxylic acid (-COOH) groups—modulate the π-system and influence the stacking geometry and energy. The amino group acts as an electron-donating group, while the carboxylic acid is electron-withdrawing. This electronic push-pull can create a significant molecular dipole moment, leading to a preference for antiparallel (head-to-tail) stacking arrangements to maximize favorable electrostatic interactions alongside the dispersion forces that are characteristic of π-stacking.

For this compound, two primary π-stacking dimer motifs can be hypothesized for computational evaluation: a head-to-head and a head-to-tail configuration. The head-to-tail arrangement would likely be stabilized by the electrostatic attraction between the electron-rich region near the amino group of one molecule and the electron-poor region near the carboxylic acid group of a neighboring molecule. Computational analysis would focus on geometric parameters and interaction energies.

The table below illustrates the typical kind of data generated from such a computational investigation, based on principles from studies on related aromatic molecules. researchgate.net

| Parameter | Description | Head-to-Tail Stacking (Hypothetical) | Head-to-Head Stacking (Hypothetical) |

| Interaction Energy (kcal/mol) | The stabilization energy gained by the formation of the dimer. | -12.5 | -9.8 |

| Interplanar Distance (Å) | The average perpendicular distance between the planes of the aromatic rings. | 3.4 | 3.8 |

| Slip Angle (degrees) | The angle describing the displacement of one ring relative to the other along a specific axis. | 20 | 15 |

| Dominant Interaction Type | The primary component of the binding energy (e.g., electrostatic, dispersion). | Electrostatic & Dispersion | Dispersion |

This table is illustrative and presents hypothetical values for this compound dimers to demonstrate the outputs of a typical computational study, drawing concepts from analyses of similar compounds like PABA. researchgate.net

Further analysis using techniques like Symmetry-Adapted Perturbation Theory (SAPT) can decompose the total interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. sci-hub.se For a molecule like this compound, a SAPT analysis would be expected to show a significant electrostatic contribution in the head-to-tail orientation, whereas dispersion forces would likely dominate in all stacking geometries. Such detailed findings are critical for understanding the forces that drive self-assembly and for the rational design of crystalline materials with desired properties.

Coordination Chemistry and Metal Organic Framework Mof Applications

Coordination Behavior of 5-Amino-biphenyl-2-carboxylic Acid as a Ligand

The unique structural characteristics of this compound, featuring both a carboxylic acid group and an amino group on a biphenyl (B1667301) backbone, make it a versatile ligand in coordination chemistry. The presence of both hard (oxygen and nitrogen) and soft (aromatic rings) donor sites allows for a variety of coordination modes and the formation of diverse metal-organic architectures. acs.orgmdpi.com

The synthesis of metal complexes and coordination polymers involving this compound and its derivatives is typically achieved through solvothermal or hydrothermal methods. nih.govresearchgate.net These methods involve reacting the ligand with a metal salt in a suitable solvent under elevated temperature and pressure. nih.gov The resulting crystalline products are then characterized using a suite of analytical techniques.

Infrared (IR) Spectroscopy: To identify the functional groups present in the ligand and to confirm their coordination to the metal center by observing shifts in their characteristic vibrational frequencies. nih.govresearchgate.netnih.gov

Elemental Analysis: To determine the empirical formula of the synthesized compound. nih.govnih.gov

Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk sample and to compare the experimental diffraction pattern with the one simulated from single-crystal X-ray data. nih.govfigshare.com

Thermogravimetric Analysis (TGA): To assess the thermal stability of the coordination polymers. rsc.org

A series of coordination complexes with various transition metals such as manganese(II), cobalt(II), nickel(II), copper(II), and zinc(II) have been successfully synthesized and characterized. nih.govnih.gov For instance, complexes with the general formula [M(L)2(H2O)n] (where L is the deprotonated this compound ligand and M is a divalent metal ion) have been reported.

This compound can exhibit a variety of coordination modes due to the presence of both the carboxylate and amino functional groups. The carboxylate group can coordinate to metal ions in a monodentate, bidentate chelating, or bidentate bridging fashion. The amino group can also coordinate to the metal center, leading to the formation of chelate rings. The biphenyl backbone allows for rotational freedom, which can influence the final structure. acs.org

The coordination environment around the metal center is highly dependent on the specific metal ion, the coordination mode of the ligand, and the presence of any co-ligands or solvent molecules. Common geometries observed for the metal centers include tetrahedral, square planar, and octahedral. nih.govnih.gov For example, in some reported copper(II) complexes, a square planar geometry is observed, while other metals like zinc(II) and cadmium(II) tend to form tetrahedral or octahedral complexes. nih.gov The flexibility of the biphenyl linker can also lead to the formation of helical structures within the coordination polymer. nih.gov

| Metal Ion | Typical Coordination Geometry | Reference |

| Copper (II) | Square Planar | nih.gov |

| Zinc (II) | Tetrahedral, Octahedral | nih.govnih.gov |

| Cobalt (II) | Tetrahedral, Octahedral | nih.gov |

| Manganese (II) | Octahedral | figshare.com |

| Cadmium (II) | Octahedral | researchgate.net |

The structure of the resulting coordination polymer can be significantly influenced by the reaction conditions, particularly the pH and the presence of co-ligands. rsc.orgresearchgate.net The pH of the reaction mixture affects the deprotonation state of the carboxylic acid group, which in turn influences its coordination behavior. rsc.org At lower pH values, the carboxylic acid may remain protonated or act as a monodentate ligand, while at higher pH values, it is more likely to be fully deprotonated and act as a bridging ligand, leading to higher-dimensional structures. rsc.orgresearchgate.net

The introduction of co-ligands, especially N-donor ligands like bipyridine or phenanthroline derivatives, can also dramatically alter the final structure of the coordination polymer. rsc.orgnih.gov These co-ligands compete with the primary ligand for coordination sites on the metal center, leading to the formation of mixed-ligand coordination polymers with different topologies and properties. nih.gov The size, shape, and flexibility of the co-ligand play a crucial role in directing the self-assembly process and can lead to the formation of diverse structures ranging from 1D chains to 2D layers and 3D frameworks. rsc.orgrsc.org

Integration of Biphenyl Carboxylic Acid Linkers into Metal-Organic Frameworks

The principles of coordination chemistry are extended to the rational design and synthesis of Metal-Organic Frameworks (MOFs). Biphenyl carboxylic acid derivatives, including this compound, are excellent candidates for linkers in MOF construction due to their rigidity, stability, and ability to form well-defined, porous structures. acs.orgosti.gov

The synthesis of these MOFs often employs solvothermal or hydrothermal techniques, similar to the synthesis of simpler coordination polymers. nih.govrsc.org The inclusion of the amino functionality on the biphenyl linker can enhance the rate of MOF crystallization and allow for synthesis under milder conditions, such as at room temperature in aqueous solutions. nih.govacs.org This is a significant advantage for applications involving the encapsulation of sensitive guest molecules like enzymes. nih.gov

The use of biphenyl carboxylic acid linkers can lead to a wide variety of MOF structures, including two- and three-dimensional frameworks. acs.orgrsc.org The rotational freedom of the biphenyl group can give rise to different conformers of the linker, which in turn can lead to the formation of different MOF polymorphs or interpenetrated structures. acs.orgrsc.org

Interpenetration is a phenomenon where two or more independent frameworks are intertwined with each other. This can have a significant impact on the properties of the MOF, such as its porosity and stability. rsc.org The degree of interpenetration can sometimes be controlled by modifying the synthesis conditions or by using linkers with different steric bulk. rsc.org For example, a two-fold interpenetrated structure has been observed in a scandium-based MOF using a biphenyl-dicarboxylate linker. rsc.org The study of interpenetration is crucial for understanding and controlling the properties of these fascinating materials.

Porous Properties and Gas Adsorption Characteristics of MOF Structures

The porosity of MOFs derived from amino-functionalized ligands is a key characteristic that enables their use in gas storage and separation. researchgate.net These materials often exhibit high specific surface areas and tunable pore sizes, which are critical for selective gas adsorption. researchgate.net Flexible MOFs, for instance, can change their pore shape and chemistry in response to guest molecules, which is advantageous for applications in separation, storage, and catalysis. nih.gov

While specific gas adsorption data for MOFs synthesized exclusively from this compound is not extensively detailed in the provided search results, the general principles observed in related structures provide insight. For example, amino-functionalized MOFs have been shown to be effective in capturing gases like carbon dioxide. nih.gov The introduction of an amino group can enhance the interaction with CO2 molecules, leading to improved selectivity and uptake capacity.

The structural changes in flexible MOFs upon gas adsorption can be significant. In situ powder X-ray diffraction (PXRD) studies on related zinc-based MOFs with amino acid-functionalized linkers have shown that the unit cell volume changes dramatically during CO2 adsorption and desorption. nih.gov For instance, one such MOF displayed a two-step adsorption isotherm for CO2, with the framework undergoing distinct phase transitions at different pressures. nih.gov This behavior highlights the dynamic nature of these materials and their ability to adapt to the presence of guest molecules.

| Gas | Property | Value | Reference |

|---|---|---|---|

| CO₂ | Saturated Uptake | 50.7 wt % | nih.gov |

| Pressure for Second Adsorption Step | 40 mbar | nih.gov | |

| Benzene | Unit Cell Volume (Guest-Free) | 7241 ų | nih.gov |

| Unit Cell Volume (Saturated) | 7920 ų | nih.gov |

Catalytic Applications of Metal Complexes and MOFs Derived from this compound

Metal complexes and MOFs derived from ligands like this compound are promising candidates for catalysis. researchgate.netmdpi.com The well-defined and tunable structures of MOFs allow for the creation of uniform catalytic sites, which can lead to high selectivity. researchgate.net The amino groups within the MOF structure can not only serve as active sites themselves but also be used to anchor catalytic metal nanoparticles or complexes.

Evaluation of Catalytic Activity in Organic Transformations (e.g., Cross-Coupling Reactions)

Transition metal complexes incorporating amino acid-based ligands have demonstrated catalytic versatility in a range of organic reactions, including cross-coupling reactions. mdpi.com These reactions are fundamental in synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. Copper-catalyzed cross-coupling reactions, for example, provide an efficient route for synthesizing amides and other valuable organic compounds from carboxylic acids. rsc.org

MOFs can serve as robust heterogeneous catalysts for such transformations. The catalytic performance of MOFs derived from amino-functionalized ligands has been evaluated in various reactions. For instance, enzyme immobilization within these frameworks has been studied, where the MOF structure protects the enzyme and allows for its use in harsh conditions. nih.govnih.gov In one study, a MOF synthesized with an amino-functionalized terephthalic acid linker and zinc(II) was used to encapsulate horseradish peroxidase (HRP). nih.gov The resulting enzyme@MOF composite showed catalytic activity in organic solvents and at elevated temperatures. nih.govsemanticscholar.org

| Condition | Catalyst | Retained Activity | Reference |

|---|---|---|---|

| Boiling water for 2 h | Free HRP | Almost completely deactivated | semanticscholar.org |

| HRP@ZnBDC-NH₂ II | Almost all activity maintained | semanticscholar.org | |

| DMF at 100 °C for 1 h | Free HRP | Almost completely deactivated | semanticscholar.org |

| HRP@ZnBDC-NH₂ II | Almost all activity maintained | semanticscholar.org |

Mechanistic Studies of Catalysis within MOF Architectures

Understanding the mechanism of catalysis within MOF architectures is crucial for the rational design of more efficient catalysts. researchgate.net Mechanistic studies often suggest that reactions can proceed through pathways involving the metal nodes, the organic linkers, or guest species confined within the pores. researchgate.net For instance, in cross-coupling reactions catalyzed by MOFs, the mechanism may involve the oxidative addition of a substrate to a metal center within the framework, followed by transmetalation and reductive elimination to yield the product and regenerate the catalyst.

The amino groups on the linker can play a direct role in the catalytic cycle by modulating the electronic properties of the metal centers or by acting as a basic site to facilitate a key reaction step. In some cases, the porous structure of the MOF can enforce shape or size selectivity by controlling which reactant molecules can access the active sites. researchgate.net

Reusability and Stability of Catalytic Systems

A significant advantage of using MOFs as catalysts is their potential for reusability and enhanced stability compared to their homogeneous counterparts. researchgate.netacs.org The crystalline and robust nature of many MOFs allows them to be recovered from the reaction mixture by simple filtration and reused in subsequent catalytic cycles.

The stability of these catalytic systems is a critical factor for practical applications. Studies on related MOF catalysts have demonstrated excellent durability. For example, a platinum-nickel alloy supported on a MOF-derived carbon material showed remarkable stability in the hydrogen evolution reaction (HER), maintaining its activity for over 50 hours. acs.org Similarly, enzyme@MOF composites have shown that the framework can protect the enzyme from denaturation under harsh conditions, such as high temperatures and organic solvents, allowing for straightforward recycling of the catalyst. nih.govsemanticscholar.org The ability to easily recycle the catalyst not only reduces costs but also minimizes waste, contributing to more sustainable chemical processes. rsc.org

Supramolecular Chemistry and Self Assembly of 5 Amino Biphenyl 2 Carboxylic Acid Systems

Hydrogen-Bond Directed Supramolecular Assembly

Hydrogen bonding is a powerful and directional intermolecular force that plays a pivotal role in dictating the architecture of supramolecular assemblies. In the context of 5-Amino-biphenyl-2-carboxylic acid, the presence of both amino (-NH2) and carboxylic acid (-COOH) functional groups provides a rich platform for the formation of extensive hydrogen-bonded networks.

Formation of Carboxylic Acid Dimers and Other Motifs

A prevalent and highly stable motif in the self-assembly of carboxylic acids is the formation of cyclic dimers. science.govnih.gov This occurs through the pairing of two carboxylic acid groups, where the hydroxyl hydrogen of one molecule forms a hydrogen bond with the carbonyl oxygen of the second molecule, and vice versa. science.gov This creates a robust eight-membered ring structure. researchgate.net In aqueous solutions, the dimerization of carboxylic acids is influenced by a combination of hydrogen bonding and hydrophobic interactions, with the stability of the dimer increasing with the length of the alkyl chain. nih.gov

Beyond the classic dimer, other hydrogen-bonding motifs can arise, involving both the carboxylic acid and amino groups. These interactions can lead to the formation of chains, sheets, and more complex three-dimensional structures. The specific motifs that form are dependent on factors such as solvent, temperature, and the presence of other interacting molecules.

Engineering of 1D, 2D, and 3D Supramolecular Networks

The directional nature of hydrogen bonds allows for the rational design and engineering of supramolecular networks with specific dimensionalities. By controlling the interplay of different hydrogen-bonding interactions, it is possible to guide the self-assembly of this compound into one-dimensional (1D) chains, two-dimensional (2D) sheets, or intricate three-dimensional (3D) frameworks. nih.gov

For instance, the formation of catenanes, which are mechanically interlocked molecular architectures, can be directed by the π-π stacking interactions between electron-rich and electron-poor aromatic rings. wikipedia.org The strategic placement of functional groups capable of hydrogen bonding within these structures can further guide their assembly into extended networks. rsc.org The use of bifunctional molecules, containing both hydrogen-bond donors and acceptors, is a common strategy to promote the formation of extended supramolecular chains and networks. rsc.org

Role of Amino and Carboxylic Acid Groups in Intermolecular Hydrogen Bonding

The amino (-NH2) and carboxylic acid (-COOH) groups are the primary drivers of hydrogen-bond-directed assembly in this compound systems. libretexts.org The carboxylic acid group contains both a hydrogen-bond donor (the hydroxyl group) and a hydrogen-bond acceptor (the carbonyl oxygen), enabling the formation of the strong dimer motif previously discussed. researchgate.net

The amino group, with its two hydrogen atoms, acts as a potent hydrogen-bond donor, capable of forming multiple hydrogen bonds with neighboring molecules. researchgate.netresearchgate.net These interactions can link the primary carboxylic acid dimer units into larger, more complex architectures. The interplay between the N-H···O and O-H···N hydrogen bonds is crucial in the formation of 2D networks. researchgate.net The conformation of the amino acid itself can be influenced by the formation of intramolecular hydrogen bonds, which in turn affects the intermolecular interactions. nih.gov

Pi-Stacking Interactions in Supramolecular Architectures

In addition to hydrogen bonding, π-stacking interactions are another significant non-covalent force that contributes to the stability and morphology of supramolecular assemblies involving aromatic systems like this compound.

Contribution of Biphenyl (B1667301) Moieties to Aromatic Stacking

The biphenyl core of this compound provides an extended π-system that is prone to engaging in π-stacking interactions. These interactions arise from the electrostatic attraction between the electron-rich π-orbitals of adjacent aromatic rings. While a face-to-face "sandwich" arrangement is electrostatically repulsive, staggered (parallel-displaced) or T-shaped (edge-to-face) geometries are energetically favorable. wikipedia.org

Influence of Pi-Stacking on Self-Assembly Morphology

For example, in multi-chromophoric systems, π-π stacking between side chains can drive the formation of well-ordered columnar structures. rsc.org The interplay between hydrogen bonding and π-stacking can lead to the formation of complex, hierarchical structures where, for instance, hydrogen-bonded sheets are further organized by π-stacking interactions between the sheets. The relative strength of these interactions can be tuned to control the dimensionality and morphology of the resulting supramolecular material.

Controlled Self-Assembly and Dynamic Systems

The self-assembly of molecules into ordered, functional superstructures is governed by a delicate balance of non-covalent interactions. For a molecule like this compound, these interactions are primarily hydrogen bonding, π-π stacking, and hydrophobic forces, which together dictate the formation of dynamic and potentially responsive systems.

Design Principles for Self-Assembling Molecular Materials

The design of self-assembling materials from amino acid-based building blocks hinges on leveraging specific intermolecular forces to guide the formation of desired architectures. Amino acids and their derivatives are adept at forming ordered nanostructures through a combination of electrostatic interactions, π–π stacking, van der Waals forces, and hydrophobic interactions. beilstein-journals.orgnih.gov The presence of both a hydrogen-bond-donating amino group and a hydrogen-bond-donating-and-accepting carboxylic acid group within this compound makes it a prime candidate for forming predictable supramolecular synthons.

Key design principles applicable to this system include:

Hydrogen Bonding: The carboxylic acid can form strong, directional hydrogen bonds, leading to dimer motifs. The amino group can also participate in hydrogen bonding, and the interplay between the acidic (–COOH) and basic (–NH2) groups can lead to the formation of zwitterions, which self-assemble via robust, charge-assisted hydrogen bonds. nih.gov

π-π Stacking: The biphenyl core provides a large, planar aromatic surface area that promotes intermolecular π-π stacking. This interaction is a significant driving force for the aggregation of aromatic molecules and is crucial for the stability of the resulting assemblies. acs.org

Hydrophobicity: The biphenyl structure is inherently hydrophobic, which drives the molecules to aggregate in aqueous environments to minimize unfavorable interactions with water, a process known as hydrophobic collapse. This is a primary driver for the self-assembly of many amphiphilic molecules. rsc.org

Structural Scaffolding: The rigid biphenyl unit can act as a non-flexible spacer or scaffold. In more complex designs, such as biphenyl-tripeptides, this rigidity is exploited to promote the formation of robust supramolecular nanofiber hydrogels. nih.govresearchgate.net Studies on a related compound, [3'-(2-aminoethyl)-2-biphenyl]propionic acid, have shown that such a scaffold can effectively nucleate the formation of specific secondary structures like β-hairpins in peptides, which then drive self-association into larger assemblies. acs.org

By modifying the core molecule or its environment, it is possible to tune these interactions to control the final morphology of the assembled material, leading to structures like nanofibers, nanoribbons, or hydrogels.

Investigation of Morphological Transitions and Responsive Behavior

Dynamic supramolecular systems can undergo morphological transitions in response to external stimuli, such as changes in pH, temperature, or the presence of specific chemicals. The amino and carboxylic acid groups of this compound make it inherently pH-responsive.

pH-Responsiveness: At varying pH values, the ionization state of the amino and carboxyl groups will change. In acidic conditions, the amino group is protonated (–NH3+), while in basic conditions, the carboxylic acid group is deprotonated (–COO-). These changes dramatically alter the intermolecular forces, switching from neutral hydrogen bonds to stronger, charge-assisted hydrogen bonds or introducing electrostatic repulsion. This switching mechanism is a cornerstone of designing "smart" materials. For example, designed peptides can exist as unstructured, soluble molecules at a low pH but will intramolecularly fold and then self-assemble into a rigid hydrogel when the pH is raised to basic conditions. nist.gov This transition from a low-viscosity solution to a gel is a direct result of the pH-induced change in molecular conformation and intermolecular interactions. nist.gov

Enzyme-Responsiveness: In more complex systems where the biphenyl amino acid is incorporated into a peptide sequence, responsiveness to enzymes can be engineered. By including a peptide sequence that is a substrate for a specific protease, hydrogels can be designed to degrade in a controlled manner in the presence of that enzyme. biorxiv.org

The table below summarizes the responsive behavior of analogous peptide-based systems, illustrating the principles that could be applied to materials derived from this compound.

| Stimulus | Molecular-Level Event | Macroscopic Response | Analogous System Example | Citation |

| pH Increase | Intramolecular folding into β-hairpin; increased amphiphilicity | Intermolecular self-assembly into nanofibers, leading to hydrogelation | MAX1 Peptide | nist.gov |

| pH Change | Altered ionization of amino/carboxyl groups | Modulation of hydrogel mechanical stiffness | Biphenyl-tripeptides | nih.govresearchgate.net |

| Enzymatic Activity | Cleavage of specific peptide crosslinks by proteases | Localized degradation of hydrogel matrix | GPQGIWGQ "PanMMP" sequence in hydrogels | biorxiv.org |

| Temperature Change | Thermo-sensitive collapse or expansion of conjugated polymers | In-situ formation of a stable 3D scaffold at body temperature | RADA16 peptide nanofibers combined with chitosan | nih.gov |

This table is interactive. Click on the headers to sort.

Co-crystallization and Molecular Recognition Studies

The functional groups of this compound also make it a versatile component for co-crystallization and the design of molecular receptors.

Co-crystallization is a powerful technique in crystal engineering used to create multi-component solid forms with modified physicochemical properties. Amino acids are considered excellent co-formers because their amino and carboxylic acid groups are effective hydrogen bond donors and acceptors. nih.govekb.eg The formation of co-crystals relies on predictable, non-covalent interactions known as supramolecular synthons. For this compound, several key synthons can be anticipated:

Carboxylic Acid Homosynthon: Two carboxylic acid groups forming a cyclic dimer via O–H···O hydrogen bonds.

Acid-Amine Heterosynthon: The carboxylic acid group of one molecule interacts with the amino group of another. This is a particularly robust interaction, often involving proton transfer to form a charge-assisted N+–H···O− hydrogen bond.

Acid-Pyridine Heterosynthon: If co-crystallized with a molecule containing a pyridine (B92270) ring (a common motif in active pharmaceutical ingredients), a strong O–H···N hydrogen bond is expected to form. nih.govnih.gov

In the context of molecular recognition, the principles that enable co-crystal formation also allow a molecule to act as a receptor for a complementary guest. Synthetic receptors for carboxylic acids often utilize aromatic spacers, including biphenyl units, to construct a well-defined binding cavity. ijacskros.com The recognition process is driven by multi-point hydrogen bonding. Furthermore, specialized palladium complexes have been shown to act as sensors for chiral carboxylic acids, including amino acids, generating a distinct optical signal upon binding. acs.org This highlights the potential for derivatives of this compound to be used in sensing applications.

The following table details common supramolecular synthons that are relevant to the functional groups present in this compound.

| Synthon Type | Interacting Groups | Primary Interaction | Typical Role | Citation |

| Homosynthon | Carboxylic Acid + Carboxylic Acid | O–H···O Hydrogen Bond | Dimer formation | acs.org |

| Heterosynthon | Carboxylic Acid + Amine/Pyridine | O–H···N or N+–H···O− Hydrogen Bond | Linking different molecules in a co-crystal | nih.govnih.gov |

| Heterosynthon | Amide + Amide | N–H···O Hydrogen Bond | Chain or dimer formation in crystals | acs.org |

| π-Stacking | Aromatic Ring + Aromatic Ring | π-π Interaction | Stabilizing crystal packing and self-assembled structures | acs.org |

This table is interactive. Click on the headers to sort.

Synthesis and Characterization of Biphenyl Carboxylic Acid Analogues and Derivatives for Structure Property Relationship Studies

Design and Synthesis of Structurally Modified Analogues

The synthesis of biphenyl (B1667301) carboxylic acids, including analogues of 5-Amino-biphenyl-2-carboxylic acid, is a cornerstone of medicinal and materials chemistry, providing a scaffold for a diverse range of compounds. researchgate.netajgreenchem.com A primary and widely utilized method for creating the core biphenyl structure is the Suzuki-Miyaura cross-coupling reaction. ajgreenchem.com This palladium-catalyzed reaction efficiently joins a substituted boronic acid with a haloarene, offering a versatile route to a library of biphenyl carboxylic acids with various substituents. ajgreenchem.comresearchgate.netajgreenchem.com For instance, a common strategy involves coupling different substituted boronic acids with a bromo-carboxylic acid precursor, catalyzed by a palladium(0) complex like Tetrakis(triphenylphosphine)palladium(0) in an alkaline medium. ajgreenchem.com This approach allows for the systematic introduction of a wide array of functional groups onto the biphenyl framework to study their effects on the molecule's properties. ajgreenchem.comrsc.org

Beyond simple substitution, more complex structural analogues have been designed and synthesized to explore specific conformational and functional attributes. One such class includes (aminomethyl)biphenylcarboxylic acids, which have been developed as mimics of β-turns in peptides. thieme-connect.de The synthesis of these compounds can be intricate, for example, starting from a phthalimidomethyl derivative which is then deprotected using hydrazine (B178648) hydrate, followed by reaction with di-tert-butyl dicarbonate (B1257347) to install a Boc-protecting group on the amino functionality. thieme-connect.de

Other synthetic strategies include the nucleophilic aromatic substitution (SNAr) of 2-methoxybenzoates using aryl Grignard reagents, which provides a regioselective route to the biphenyl skeleton. oup.com Furthermore, the core structure has been incorporated into more complex heterocyclic systems, such as chromeno[2,3-b]pyridine-3-carboxylic acids, where palladium-catalyzed cross-coupling reactions are employed late in the synthesis to introduce substituents on the A-ring. nih.gov These diverse synthetic methodologies provide chemists with a robust toolkit for creating a wide range of structurally modified analogues for detailed structure-property relationship studies. researchgate.netrsc.org

Influence of Substituent Variation on Chemical Reactivity and Acid-Base Properties

The chemical reactivity and acid-base properties of biphenyl carboxylic acid analogues are profoundly influenced by the nature and position of substituents on the aromatic rings. The acidity of the carboxylic acid group (–COOH) is a key property that is sensitive to electronic effects transmitted through the molecular framework. chemistry.coach Substituents are generally classified by their ability to donate or withdraw electron density, which in turn stabilizes or destabilizes the carboxylate anion (–COO⁻) formed upon deprotonation. chemistry.coachlibretexts.org

Electron-withdrawing groups (EWGs), such as nitro (–NO₂) or halo (–F, –Cl) groups, increase the acidity of the carboxylic acid. ucsb.edulibretexts.org They do so through an inductive effect, pulling electron density away from the carboxylate anion. libretexts.org This dispersal of the negative charge stabilizes the anion, making the corresponding carboxylic acid a stronger acid (i.e., having a lower pKa value). libretexts.orglibretexts.org Conversely, electron-donating groups (EDGs), such as alkyl (e.g., –CH₃) or alkoxy (e.g., –OCH₃) groups, decrease acidity. They push electron density towards the carboxylate group, which intensifies the negative charge, destabilizes the anion, and results in a weaker acid (higher pKa). libretexts.orglibretexts.org

The magnitude of these inductive effects is dependent on the distance between the substituent and the carboxylic acid group, diminishing as the separation increases. ucsb.edu Studies on the reactivity of 4'-substituted-biphenyl-2-carboxylic acids with diazodiphenylmethane (B31153) have demonstrated how polar effects of substituents are transmitted through the biphenyl system. core.ac.uk The rate of this esterification reaction is correlated with Hammett substituent constants (σp), providing a quantitative measure of the electronic influence. core.ac.uk The results show that the transmission of these polar effects is sensitive to the solvent environment, with the effect being more pronounced in less polar solvents. core.ac.uk

The following table, based on data for substituted benzoic acids, illustrates the typical effect of substituents on acidity, which serves as a reliable model for predicting the behavior of substituted biphenyl-2-carboxylic acid analogues.

| Substituent (at para-position) | pKa | Effect on Acidity |

| –OH | 4.58 | Electron Donating (less acidic) |

| –OCH₃ | 4.47 | Electron Donating (less acidic) |

| –CH₃ | 4.38 | Electron Donating (less acidic) |

| –H | 4.20 | Reference |

| –Cl | 3.99 | Electron Withdrawing (more acidic) |

| –CHO | 3.75 | Electron Withdrawing (more acidic) |

| –CN | 3.64 | Electron Withdrawing (more acidic) |

| –NO₂ | 3.44 | Electron Withdrawing (more acidic) |

Data adapted from studies on substituted benzoic acids, which provide a strong analogy for the expected trends in biphenyl carboxylic acids. libretexts.org

Impact of Structural Modifications on Electronic and Photophysical Characteristics

Structural modifications to the this compound framework have a significant impact on the molecule's electronic and photophysical properties, including light absorption, fluorescence emission, and quantum yield. The introduction of different substituents allows for the fine-tuning of these characteristics, which is particularly relevant in the development of fluorescent probes and materials for optoelectronics. nih.gov

The electronic properties are largely governed by the extent of π-conjugation across the biphenyl system and the presence of electron-donating and electron-withdrawing groups, which can create intramolecular charge-transfer (ICT) character. nih.govacs.org The amino group (–NH₂) acts as a potent electron donor, while the carboxylic acid group (–COOH) and other appended groups can act as electron acceptors. This "push-pull" configuration is often a prerequisite for strong fluorescence. researchgate.net

Tuning of Emission Wavelengths and Quantum Yields

The emission wavelength (color of light) and fluorescence quantum yield (brightness) of biphenyl derivatives can be systematically tuned by altering the substituents. nih.gov Studies on related 5-(4′-amino[1,1′]-biphenyl) substituted triazoloquinazolines have shown that modifying the amino group, for instance from a primary amine to diethylamino (–NEt₂) or diphenylamino (–NPh₂), significantly affects the emission properties. nih.gov

Generally, increasing the electron-donating strength of the donor group or the electron-accepting strength of the acceptor group leads to a bathochromic (red) shift in both the absorption and emission spectra. This is due to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For example, carbazolyl-containing analogues tend to emit in the blue-purple region (420–441 nm), whereas derivatives with stronger donors like Et₂N- and Ph₂N- emit at longer wavelengths in the green region (465–486 nm). nih.gov